6-(Dimethylamino)nicotinonitrile
Overview
Description
6-(Dimethylamino)nicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Nicotinates and Nicotinonitriles : A study by Dyachenko (2019) introduced a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, for the synthesis of functionalized 4-unsubstituted ethyl nicotinates and nicotinonitriles. This development has implications for the synthesis of complex organic compounds (Dyachenko, 2019).
Antiproliferative Activity Against Cancer Cell Lines : Liu et al. (2018) found that certain compounds, including 6-(Dimethylamino)nicotinonitrile analogues, exhibit significant antiproliferative activity against human cancer cell lines. This suggests their potential in cancer therapy (Liu et al., 2018).
Applications in Alzheimer's Disease Diagnosis : Škofic et al. (2005) synthesized 4-(2-naphthyl)pyridine derivatives from a molecular probe (DDNP) used in positron emission tomography for diagnosing Alzheimer's Disease. This highlights its potential in medical imaging and diagnostics (Škofic et al., 2005).
Biological and Therapeutic Properties : A review by Shamroukh et al. (2021) emphasized that nicotinonitriles and their derivatives, including this compound, possess significant biological, therapeutic, and medicinal properties, making them important in pharmaceutical applications (Shamroukh et al., 2021).
Synthesis of Luminescent Materials : Ahipa et al. (2014) demonstrated that a new nicotinonitrile derivative could be used as a blue light-emitting material, showing good absorption and fluorescence properties. This opens avenues in the field of optoelectronics (Ahipa et al., 2014).
Antimicrobial Activity : Khattab (2005) synthesized novel amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives, demonstrating comparable antimicrobial activity to ampicillin against S. aureus and E. coli, suggesting potential in the development of new antibiotics (Khattab, 2005).
Applications in Organic Synthesis and Drug Discovery : A study by Gorobets et al. (2009) introduced a novel method for synthesizing 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile from 2-pyridone rings, which could be significant in organic synthesis and drug discovery (Gorobets et al., 2009).
Charge-Transfer Dynamics : Rhinehart et al. (2012) studied the ultrafast intramolecular charge-transfer dynamics of 4-(dimethylamino)benzonitrile, uncovering complex mechanisms that could be relevant in the study of molecular interactions and reactions (Rhinehart et al., 2012).
Green Corrosion Inhibitor : Fouda et al. (2020) identified MA-1266, a cationic furanylnicotinamidine, as a non-toxic and efficient green corrosion inhibitor, making it a promising candidate in aqueous solutions (Fouda et al., 2020).
Antiprotozoal Activity : Ismail et al. (2003) reported significant antiprotozoal activity in aza-analogues of furamidine, suggesting potential in treating protozoal infections (Ismail et al., 2003).
Properties
IUPAC Name |
6-(dimethylamino)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZXYFJKSCABES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594774 | |
Record name | 6-(Dimethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154924-17-1 | |
Record name | 6-(Dimethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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